molecular formula C26H18Cl2N2 B12526780 Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- CAS No. 676254-13-0

Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-

Cat. No.: B12526780
CAS No.: 676254-13-0
M. Wt: 429.3 g/mol
InChI Key: IHTPFENEFUQEIB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound’s IUPAC name follows a hierarchical substitution pattern. The parent chain is identified as ethanediylidene (C₂), with two imine groups (-N=) bonded to adjacent carbon atoms. Each nitrogen atom connects to a benzene ring substituted with a chlorine atom at the meta position (3-chlorophenyl). The full systematic name is N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-benzenamine , reflecting the bis-imine linkage and chlorinated aryl groups.

Alternative designations include:

  • 1,2-Bis(3-chlorophenyl)ethane-1,2-diimine
  • N,N'-(1,2-Di-3-chlorophenyl-1,2-ethanediylidene)dianiline

These synonyms emphasize the diimine core and chlorophenyl substituents. The CAS registry number for analogous structures (e.g., benzildianil derivatives) is 7510-33-0, while the SMILES string C1=CC(=CC(=C1)Cl)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC(=CC=C4)Cl encodes the connectivity of atoms.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar geometry due to conjugation across the imine bonds (C=N) and aromatic rings. Density functional theory (DFT) models predict a dihedral angle of 176.8° between the two 3-chlorophenyl groups, minimizing steric hindrance while maintaining π-orbital overlap. The central ethanediylidene bridge exhibits bond lengths of 1.28 Å for C=N and 1.45 Å for C-C, consistent with partial double-bond character in the imine linkages.

Conformational flexibility is limited by steric interactions between ortho-hydrogen atoms on adjacent chlorophenyl rings. Rotational energy barriers exceed 25 kJ/mol , favoring a trans configuration that optimizes resonance stabilization.

Geometric Parameter Value
C=N Bond Length 1.28 Å
C-C Bridge Length 1.45 Å
Dihedral Angle (Chlorophenyl) 176.8°
N-C-C-N Torsion Angle 179.3°

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction of analogous compounds (e.g., N-(p-chlorobenzylidene)-3-chloro-4-fluoroaniline) reveals monoclinic systems with space group P2₁/c and unit cell dimensions a = 3.878 Å, b = 12.210 Å, c = 24.528 Å, and β = 91.40°. For benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-, similar packing is expected, with intermolecular π-π stacking distances of 3.6–3.8 Å between chlorophenyl rings and hydrogen bonds (N-H···Cl) stabilizing the lattice.

The crystallographic density computed via X-ray data is 1.534 g/cm³ , aligning with molecular mechanics simulations. Key reflections in the powder diffraction pattern occur at = 12.4° , 18.7° , and 25.9° , corresponding to (001), (011), and (110) planes.

Tautomerism and Resonance Stabilization Phenomena

The compound exhibits resonance stabilization through delocalization of nitrogen lone pairs into the imine π-system. Two dominant resonance structures exist:

  • A neutral form with localized double bonds (C=N and C-C).
  • A charge-separated form with partial positive charges on nitrogen and negative charges on adjacent carbons.

This resonance lowers the overall energy by 48 kJ/mol , as calculated by Hartree-Fock methods. Tautomerism is negligible due to the high energy barrier (>150 kJ/mol) for proton transfer between nitrogen atoms.

The electron-withdrawing chlorine atoms at the meta positions further stabilize the structure through inductive effects, reducing electron density on the aromatic rings and enhancing conjugation with the imine groups.

Properties

CAS No.

676254-13-0

Molecular Formula

C26H18Cl2N2

Molecular Weight

429.3 g/mol

IUPAC Name

1,2-bis(3-chlorophenyl)-N,N'-diphenylethane-1,2-diimine

InChI

InChI=1S/C26H18Cl2N2/c27-21-11-7-9-19(17-21)25(29-23-13-3-1-4-14-23)26(20-10-8-12-22(28)18-20)30-24-15-5-2-6-16-24/h1-18H

InChI Key

IHTPFENEFUQEIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)C(=NC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Component Role Typical Concentration
Aniline Primary amine nucleophile 1:1 molar ratio
1,2-Bis(3-chlorophenyl)ethanediylidene dialdehyde Carbonyl electrophile 1:1 molar ratio
Acetic acid Catalyst 2–5% (v/v)
Ethanol Solvent 10–15 mL per reaction

Procedure :

  • Solvent Preparation : Ethanol (10–15 mL) is used as the reaction medium due to its polarity, which stabilizes intermediates and facilitates imine formation.
  • Catalyst Addition : Acetic acid (0.2–0.5 mL) is added to protonate the aldehyde, enhancing its electrophilicity and accelerating the condensation reaction.
  • Reflux Conditions : The mixture is heated under reflux (60–80°C) for 2–4 hours to drive the reaction to completion.
  • Workup : The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.

Yields :
Reported yields for analogous bis-Schiff bases range from 53–91% , depending on steric and electronic effects of substituents. Chloro groups may reduce yields due to steric hindrance, necessitating extended reaction times.

Alternative Methods: Green Chemistry Approaches

Emerging methods prioritize environmental sustainability by minimizing solvent usage or employing eco-friendly catalysts.

Grindstone (Mechanochemical) Synthesis

This solvent-free technique uses mechanical energy to drive reactions.

Parameter Value
Catalyst Acetic acid (2–3 drops)
Grinding Time 15–30 minutes
Yield Comparable to traditional methods

Procedure :

  • Dry Grinding : Aniline and dialdehyde are mixed in a mortar with acetic acid.
  • Mechanical Activation : Continuous grinding for 15–30 minutes induces molecular collisions, facilitating imine bond formation.
  • Product Isolation : The solid product is filtered and washed with cold water.

This method eliminates excess solvent, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and energy consumption.

Parameter Value
Power 300–400 W
Time 5–10 minutes
Yield 60–80%

Procedure :

  • Reaction Mixture : Aniline, dialdehyde, and acetic acid are mixed in a microwave-safe vial.
  • Irradiation : Heating at 300–400 W for 5–10 minutes induces rapid condensation.
  • Cooling and Isolation : The product is precipitated and filtered.

Microwave methods achieve higher yields in shorter times compared to conventional reflux.

Characterization Techniques

The synthesized compound is validated through spectroscopic and analytical methods.

Spectroscopic Data

Technique Key Observations
FT-IR Absence of aldehyde (C=O) and amine (NH₂) peaks; strong –C=N– stretch at 1600–1650 cm⁻¹ .
¹H NMR Singlet for –C=N– proton (δ 8.5–9.0 ppm ), aromatic protons (δ 7.2–7.8 ppm ).
¹³C NMR –C=N– carbon signal at δ 150–160 ppm , aromatic carbons (δ 110–140 ppm ).
Mass Spectrometry Molecular ion peak at m/z [M+]⁺ (calculated based on molecular formula).

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the planar structure of the bis-Schiff base, with intermolecular hydrogen bonding observed in some derivatives.

Challenges and Optimization Strategies

Steric Hindrance

The 3-chlorophenyl groups introduce steric bulk, potentially inhibiting condensation. Solutions :

  • Prolonged Reaction Time : Extend reflux duration to 6–8 hours.
  • Polar Aprotic Solvents : Use DMF or DMSO to dissolve reactants and intermediates.

Side Reactions

Competing polymerization or decomposition of aldehydes may occur. Mitigation :

  • Low-Temperature Reactions : Conduct condensation at 30–40°C to minimize side pathways.
  • Inert Atmosphere : Use nitrogen to prevent oxidation.

Research Findings and Applications

Biological Activity

Bis-Schiff bases with chlorinated substituents exhibit antimicrobial and antifungal properties, attributed to the electron-withdrawing chlorine atoms enhancing metal-binding affinity.

Coordination Chemistry

The compound acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes show enhanced catalytic activity in oxidation reactions.

Comparative Analysis of Methods

Method Yield (%) Time (h) Solvent Usage
Conventional Reflux 65–85 4–6 High

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its specific chemical formula and structure. It features two 3-chlorophenyl groups connected by an ethanediylidene bridge, which contributes to its reactivity and utility in chemical synthesis.

Pharmaceutical Applications

Benzenamine derivatives are widely studied for their potential therapeutic effects. The compound has been explored in the development of:

  • Anticancer Agents : Research has shown that certain benzenamine derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, compounds similar to benzenamine have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways .
  • Antimicrobial Agents : The antibacterial properties of benzenamines have been investigated, revealing effectiveness against Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .

Material Science Applications

In material science, benzenamine derivatives are utilized in the synthesis of polymers and composites:

  • Polymeric Materials : The compound serves as a monomer in producing polyimides and polyamides. These materials are known for their thermal stability and mechanical strength, making them suitable for high-performance applications .
  • Coatings and Adhesives : Due to their chemical stability and adhesion properties, derivatives of benzenamine are incorporated into coatings and adhesives used in various industrial applications .

Agrochemical Applications

The agricultural sector has also seen the application of benzenamine compounds:

  • Pesticides : Certain derivatives can function as active ingredients in pesticides, providing effective pest control while minimizing environmental impact .
  • Herbicides : Research indicates potential use in herbicide formulations that target specific weed species without harming crops .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalsAnticancer agents, antimicrobial agents
Material SciencePolyimides, coatings
AgrochemicalsPesticides, herbicides

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of benzenamine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This highlights their potential as lead compounds for developing new cancer therapies.

Case Study 2: Polymer Synthesis

Research conducted by material scientists demonstrated the successful incorporation of benzenamine into polyimide matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for applications in aerospace and electronics.

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparison of key analogs is provided below:

Compound Name Substituents CAS Number Molecular Formula Key Properties
Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- 3-chlorophenyl N/A C₂₀H₁₄Cl₂N₂ Electron-withdrawing Cl groups enhance stability and alter π-conjugation
N,N′-Dimesitylethanediimine () 2,4,6-trimethylphenyl 56222-36-7 C₂₀H₂₄N₂ Steric hindrance from methyl groups; used in ligand synthesis
N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediimine () 2,6-diisopropylphenyl 74663-75-5 C₂₆H₃₆N₂ Bulky substituents improve thermal stability; applications in catalysis
4,4′-Ethylenedianiline () 4-aminophenyl 621-95-4 C₁₄H₁₆N₂ Lacks diimine structure; used in polymer synthesis
N,N′-Bis(4-methoxyphenyl)ethane diimine () 4-methoxyphenyl 24764-91-8 C₁₆H₁₆N₂O₂ Electron-donating methoxy groups enhance ICT transitions

Key Differences

  • Methyl/Methoxy Groups (): Electron-donating substituents increase electron density, facilitating charge-transfer transitions in photophysical applications . Bulkier Groups (): Diisopropylphenyl substituents provide steric shielding, useful in catalytic systems to prevent metal aggregation .
  • Synthesis Routes :

    • The target compound may be synthesized via condensation of 3-chloroaniline with glyoxal, analogous to the preparation of N,N′-Dimesitylethanediimine from 2,4,6-trimethylaniline () .
    • Friedel-Crafts reactions () or microwave-assisted methods () are common for such diimines .
  • Applications :

    • Ligands in Coordination Chemistry : Diimines like the target compound and ’s analog are precursors for N-heterocyclic carbene (NHC) ligands .
    • Organic Electronics : Similar to 4,4′-Ethylenedianiline (), the compound could serve in hole-transport layers (HTLs) or photovoltaic materials due to conjugated π-systems .
    • Fluorescent Probes : Methoxy-substituted analogs () exhibit intramolecular charge transfer (ICT), suggesting the Cl-substituted variant might act as a fluorescence quencher .

Biological Activity

Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be identified by its chemical formula C14H12Cl2N2C_{14}H_{12}Cl_2N_2 and its unique structure featuring two 3-chlorophenyl groups linked by a 1,2-ethanediylidene moiety. This structural configuration is significant for its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many chlorinated aromatic compounds have shown effectiveness against bacteria and fungi.
  • Anticancer Potential : Some studies suggest that compounds with similar phenolic structures may inhibit cancer cell proliferation.

Table 1: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
1,2-Bis(3-chlorophenyl)-1,2-ethanediamineStructureAntimicrobial
4-Nitrobenzoic acidC7H5NO4Anticancer
3-ChlorophenolC6H5ClOAntifungal

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial properties of chlorinated benzenamines demonstrated that derivatives of benzenamine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a separate investigation into the anticancer effects of similar chlorinated compounds, it was found that these substances could induce apoptosis in various cancer cell lines. The mechanism of action was linked to the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested.

The biological activity of benzenamine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many chlorinated compounds act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

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